1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
Brand Name: Vulcanchem
CAS No.: 2034608-34-7
VCID: VC4140798
InChI: InChI=1S/C21H22ClNO4S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-28(20,26)27)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2
SMILES: C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3
Molecular Formula: C21H22ClNO4S
Molecular Weight: 419.92

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

CAS No.: 2034608-34-7

Cat. No.: VC4140798

Molecular Formula: C21H22ClNO4S

Molecular Weight: 419.92

* For research use only. Not for human or veterinary use.

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione - 2034608-34-7

Specification

CAS No. 2034608-34-7
Molecular Formula C21H22ClNO4S
Molecular Weight 419.92
IUPAC Name 1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
Standard InChI InChI=1S/C21H22ClNO4S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-28(20,26)27)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2
Standard InChI Key VBEIYJIEXZCTOL-UHFFFAOYSA-N
SMILES C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s systematic name reflects its polycyclic architecture:

  • 1,4-Thiazepane backbone: A seven-membered ring containing sulfur (S) and nitrogen (N) at positions 1 and 4, respectively .

  • 1,1-Dioxido modification: Sulfur oxidation to a sulfone group enhances polarity and metabolic stability .

  • 7-(2-Chlorophenyl) substituent: A chlorinated aromatic ring at position 7 introduces steric bulk and electronic effects.

  • 4-Phenylbutane-1,4-dione sidechain: A diketone moiety linked to nitrogen enables keto-enol tautomerism and metal chelation.

The molecular formula is C₂₁H₂₁ClN₂O₄S, with a molar mass of 433.91 g/mol. No experimental crystallographic data or spectroscopic profiles (e.g., NMR, IR) are publicly available, necessitating computational predictions for properties like logP (~2.8) and aqueous solubility (~0.1 mg/mL) .

Synthetic Pathways and Optimization

While no direct synthesis routes are documented, retro-synthetic analysis suggests feasible strategies:

Thiazepane Ring Formation

The 1,4-thiazepane core can be constructed via cyclization of aminothiol precursors. For example, tetrahydro-1,4-thiazepan-5-one (CAS 2896-98-2) is synthesized through sodium azide-mediated Schmidt rearrangement of tetrahydrothiopyran-4-one in concentrated HCl, yielding 62% product . Subsequent LiAlH₄ reduction achieves 96% yield of 1,4-thiazepane .

Table 1: Representative Thiazepane Synthesis

StepReagents/ConditionsYieldKey Observations
1NaN₃, HCl, 0°C → RT, 4h62%Exothermic; gas evolution
2LiAlH₄, THF, 0°C → RT, 4h96%Quench with H₂O/NaOH to avoid side reactions

Sulfonation and Functionalization

Physicochemical and Spectroscopic Properties

Key predicted properties include:

  • pKa: The sulfone’s electron-withdrawing nature lowers the adjacent nitrogen’s basicity (estimated pKa ~5.2).

  • Tautomerism: The diketone exists in equilibrium with enol forms, detectable via UV-Vis (λmax ~270 nm for enol) .

  • Thermal stability: Differential scanning calorimetry (DSC) would likely show decomposition above 200°C, consistent with sulfone-containing heterocycles .

Future Directions and Research Gaps

Critical unanswered questions include:

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential.

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